5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene
Description
Properties
IUPAC Name |
5-(2,2-dibromoethenyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O3/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFVIYIDXNYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with carbon tetrabromide and triphenylphosphine under Corey-Fuchs conditions. The reaction proceeds as follows:
Step 1: 1,2,3-trimethoxybenzene is reacted with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (CH2Cl2) at 0°C.
Step 2: The resulting intermediate is then treated with a base, such as potassium tert-butoxide (KOtBu), to yield 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding vinyl derivatives.
Coupling Reactions: The dibromovinyl group can undergo coupling reactions with organometallic reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling: Reagents such as Grignard reagents (RMgX) or organozinc reagents (RZnX) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted vinyl derivatives.
Reduction: Formation of vinyl compounds.
Coupling: Formation of coupled products with various organic groups.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene exhibit significant biological activities. Notably:
- Antidiabetic Potential : Studies have shown that these compounds can inhibit metabolic enzymes associated with diabetes .
- Enzyme Inhibition : The compound has been found to inhibit acetylcholinesterase and carbonic anhydrase, which are important targets in neurodegenerative diseases and other metabolic disorders .
- Antioxidant Properties : The antioxidant activity of these compounds suggests potential applications in combating oxidative stress-related diseases .
Analytical Chemistry Applications
5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene has also been explored as a derivatizing agent in analytical chemistry:
- Quantification of Halogens : The compound has been effectively used to quantify free halogens such as chlorine and bromine in various aqueous systems. It reacts rapidly with these halogens to produce stable halogenated products that can be analyzed using liquid chromatography or gas chromatography-mass spectrometry (GC-MS). This method offers lower quantitation limits compared to traditional methods .
- Environmental Monitoring : Its application extends to environmental monitoring where it helps in assessing the quality of drinking water and recreational water bodies by quantifying halogenating agents .
Case Study 1: Antidiabetic Activity
A study investigated the effects of various derivatives of 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene on glucose metabolism. The results indicated a significant reduction in blood glucose levels in diabetic models treated with these compounds. The mechanism was attributed to the inhibition of key enzymes involved in glucose production .
Case Study 2: Halogen Quantification
In an environmental study, researchers utilized 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene to assess the levels of free chlorine and bromine in treated wastewater. The results demonstrated that this compound could effectively differentiate between various halogen species present in the samples, providing valuable data for water treatment efficacy assessments .
Mechanism of Action
The mechanism of action of 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The dibromovinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting molecular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations on the Benzene Ring
5-Ethynyl-1,2,3-trimethoxybenzene
- Structure : Replaces dibromovinyl with an ethynyl group.
- Synthesis : Treatment of 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile .
- Properties : Yellow oil (mp: 68–70 °C).
- Applications: Intermediate for synthesizing iodovinyl and tosylvinyl derivatives via Sonogashira coupling .
- ¹H NMR (CDCl₃) : δ 6.90 (2H, s), 3.82 (6H, s), 3.77 (3H, s), 2.83 (1H, s) .
(E)-5-(1-Iodo-2-tosylvinyl)-1,2,3-trimethoxybenzene
- Structure : Tosylvinyl and iodo substituents.
- Synthesis : Reaction of 5-ethynyl-1,2,3-trimethoxybenzene with diacetoiodobenzene (DIB), sodium-p-toluenesulfinate, and KI .
- Properties : Brown solid (mp: 169–171 °C).
- Applications : Key intermediate in Suzuki–Miyaura coupling to generate combretastatin sulfonyl analogues (e.g., 4a–v) with anticancer activity .
- ¹H NMR (CDCl₃) : δ 7.44 (2H, d), 7.39 (1H, s), 7.17 (2H, d), 6.38 (2H, s), 3.87 (3H, s), 2.38 (3H, s) .
5-(Bromomethyl)-1,2,3-trimethoxybenzene
Substitution Position and Halogen Variations
5-(2-Bromovinyl)-1,2,3-trimethoxybenzene
- Structure: Monobrominated vinyl group.
- Synthesis : Hunsdiecker-type decarboxylative bromination of cinnamic acid derivatives .
- Properties : Distinct NMR and GC-MS profiles compared to the dibrominated analogue .
5-Bromo-1,2,3-trimethoxybenzene
Natural and Flavor-Related Analogues
1,2,3-Trimethoxy-5-(2-propenyl)benzene (Elemicin)
- Structure : Allyl substituent instead of dibromovinyl.
- Natural Source : Found in spices and essential oils.
- Applications : Fragrance component; metabolized into psychoactive compounds .
1,2,3-Trimethoxybenzene Isomers
Comparative Data Table
Biological Activity
5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluation, and the implications of its activity against various cancer cell lines.
Synthesis of 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene
The compound is synthesized through a series of reactions involving 1,2,3-trimethoxybenzene as a starting material. The process typically includes the introduction of a dibromovinyl group via a Suzuki–Miyaura coupling method. This method enhances the compound's cytotoxic properties by allowing for the incorporation of various substituents that can modulate biological activity.
Biological Evaluation
The biological activity of 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene has been evaluated primarily through in vitro assays against several human cancer cell lines. The following table summarizes the observed cytotoxicity against different cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 (Breast) | 9.85 - 23.94 | Doxorubicin | 0.89 |
| HeLa (Cervical) | 8.39 - 11.70 | Doxorubicin | 1.68 |
| A549 (Lung) | 4.10 - 15.10 | Doxorubicin | 0.23 |
| IMR-32 (Neuroblast) | 4.10 - 15.10 | Doxorubicin | 2.06 |
The compound demonstrated significant cytotoxicity against the A549 and IMR-32 cell lines, indicating its potential as an anticancer agent. Notably, it exhibited lower toxicity towards normal cells (HEK-293), suggesting a favorable therapeutic index.
The mechanism by which 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene exerts its effects is likely related to its ability to induce apoptosis in cancer cells. Structure–activity relationship studies indicate that the presence and position of methoxy groups on the aromatic ring play critical roles in enhancing biological activity . The compound's structural characteristics enable it to interact with cellular pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Research has shown that compounds similar to 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene can be effective against a variety of human tumor cell lines . For instance:
- Study on Combretastatin Analogues : A study synthesized novel analogues similar to combretastatin CA-4 and evaluated their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced cytotoxicity .
- Cytotoxicity Assessment : In another assessment involving styryl benzyl sulfones with methoxy substitutions, it was found that compounds with methoxy groups at specific positions exhibited enhanced cytotoxic properties compared to their counterparts without these modifications .
Q & A
Q. What are the established synthetic routes for 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene, and how do reaction conditions influence yield?
The compound is synthesized via functionalization of a trimethoxybenzene precursor. A key route involves bromoallylation of 1,2,3-trimethoxybenzene derivatives, where dibromovinyl groups are introduced using brominating agents under controlled conditions. For example, iodination and allylation steps are critical for regioselective vinyl bromide formation, as seen in analogous syntheses of related trimethoxybenzene derivatives . Reaction parameters such as temperature (e.g., 85°C for azide substitutions), solvent polarity, and catalyst choice (e.g., Pd catalysts for Suzuki couplings) significantly impact yield and purity .
Q. How can the solubility and thermal stability of 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene be optimized for experimental use?
The methoxy groups enhance solubility in polar organic solvents (e.g., DCM, acetone), while the dibromovinyl moiety may reduce hydrophilicity. Thermal stability is influenced by substituent effects: methoxy groups stabilize the aromatic ring, whereas the dibromovinyl group can introduce steric strain. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition thresholds. Comparative studies on 1,2,3-trimethoxybenzene derivatives show glass-transition temperatures (Tg) ranging from 80–120°C, suggesting similar stability for this compound .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Methoxy groups resonate at δ ~3.7–3.9 ppm, while aromatic protons appear as singlets (δ ~6.3–6.5 ppm). The dibromovinyl group shows distinct coupling patterns in 1H NMR (e.g., doublets for vinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 476.0 for brominated derivatives) .
- FTIR : C-Br stretches (~550–600 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How does regioselectivity in bromination reactions impact the synthesis of dibromovinyl derivatives?
Regioselectivity is governed by electronic and steric factors. For example, bromination of 1,2,3-trimethoxybenzene derivatives occurs preferentially at the para position due to methoxy group activation. In oxidative bromosulfamidation reactions (e.g., with TsNBr2), the dibromovinyl group forms via 1,4-addition to conjugated dienes, with competing aromatic bromination requiring careful control of stoichiometry and reaction time . Computational modeling (DFT) can predict transition-state energies to optimize selectivity .
Q. What contradictions exist in reported thermodynamic data for methoxy-substituted benzenes, and how can they be resolved?
Discrepancies in sublimation/vaporization enthalpies for 1,2,3-trimethoxybenzene derivatives (e.g., ±5 kJ/mol differences across studies) arise from experimental methods (e.g., combustion calorimetry vs. gas-phase measurements). Validation via quantum-chemical calculations (e.g., CBS-QB3) and consistency checks with group-additivity models are recommended. For example, Mato et al.’s data for 1,2,3-trimethoxybenzene align with computed values within 2% error .
Q. What strategies mitigate instability of the dibromovinyl group during bioactivity assays?
The dibromovinyl moiety is susceptible to nucleophilic attack and photodegradation. Stabilization methods include:
- Encapsulation : Use of cyclodextrins or liposomes to shield reactive sites.
- Pro-drug design : Masking the vinyl group with hydrolyzable esters, as demonstrated in antiproliferative studies of combretastatin analogues .
- Low-light conditions : Storage in amber vials and avoidance of UV light during handling .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like tubulin (relevant in anticancer research). For example, combretastatin analogues with dibromovinyl groups show enhanced binding to the colchicine site due to hydrophobic interactions with β-tubulin. QSAR models incorporating Hammett constants (σ) of substituents can correlate electronic effects with activity .
Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?
Degradation products (e.g., debrominated vinyl derivatives) require sensitive detection. Methods include:
- LC-MS/MS : Multiple reaction monitoring (MRM) for trace analytes.
- Isotopic labeling : Use of deuterated internal standards to improve quantification accuracy.
- HPLC-UV/Vis : Diode-array detection (DAD) to distinguish co-eluting peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
